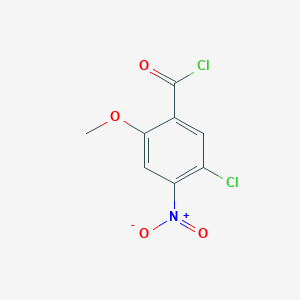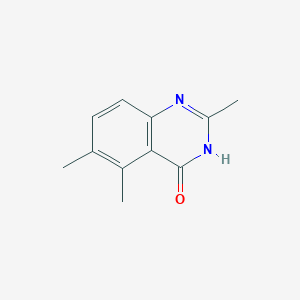
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes a brominated pyridine ring and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide typically involves the bromination of pyridine derivatives followed by acylation. One common method starts with the bromination of 2-pyridylmethanol to form 5-bromopyrid-2-ylmethanol . This intermediate is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction can yield the corresponding amine.
科学研究应用
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(5-Bromopyrid-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide.
5-Bromopyrid-2-ylmethanol: Lacks the acetamide group and has a hydroxymethyl group instead.
Uniqueness
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is unique due to its combination of a brominated pyridine ring and an acetamide group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C12H10BrN3O |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-10(15-8-9)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17) |
InChI 键 |
HHYBBCYRFXWELZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)CC2=NC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B8587034.png)
![1-neopentyl-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B8587038.png)



![3-Hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B8587062.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate](/img/structure/B8587068.png)

![7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine](/img/structure/B8587077.png)
